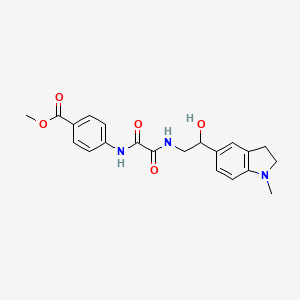
Methyl 4-(2-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)amino)-2-oxoacetamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C21H23N3O5 and its molecular weight is 397.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-(2-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including an indoline moiety and a benzoate group, suggests a variety of interactions at the molecular level, which may lead to significant therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C19H24N2O4. Its structure can be broken down into several functional groups that contribute to its biological activity:
| Functional Group | Description |
|---|---|
| Indoline | Provides structural stability and potential receptor interaction. |
| Hydroxy group | Enhances solubility and may participate in hydrogen bonding. |
| Amido group | Can facilitate interactions with enzymes and receptors. |
| Benzoate | Contributes to lipophilicity, aiding in membrane permeability. |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The amido group may mimic natural substrates, allowing the compound to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The indoline structure can interact with various receptors, potentially modulating their activity and influencing signaling pathways.
- Antioxidant Activity : The hydroxyl group may contribute to scavenging free radicals, providing protective effects against oxidative stress.
Biological Activity Studies
Recent studies have explored the biological effects of this compound, focusing on its pharmacological potential:
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties through apoptosis induction and cell cycle arrest in cancer cell lines. For instance:
- Case Study : A study on a related indoline derivative showed significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range, suggesting that this compound may exhibit comparable effects.
Neuroprotective Effects
The ability of this compound to cross the blood-brain barrier due to its lipophilic nature opens avenues for neuroprotective studies:
- Case Study : In vitro studies demonstrated that similar indoline compounds could reduce neuronal apoptosis induced by oxidative stress, indicating potential applications in neurodegenerative diseases.
Research Findings Summary
A summary of key findings from recent studies on related compounds is presented below:
属性
IUPAC Name |
methyl 4-[[2-[[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-24-10-9-14-11-15(5-8-17(14)24)18(25)12-22-19(26)20(27)23-16-6-3-13(4-7-16)21(28)29-2/h3-8,11,18,25H,9-10,12H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHMGRRMUDFVDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














